![molecular formula C13H11N3O B2822832 N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline CAS No. 1368735-38-9](/img/structure/B2822832.png)

N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

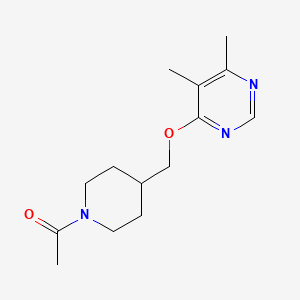

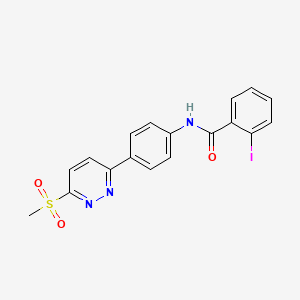

“N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline” is a complex organic compound. It contains an oxazolo[4,5-b]pyridine core, which is a bicyclic heterocycle composed of an oxazole ring fused to a pyridine ring . This core is substituted at the 2-position by an aniline group, and the aniline nitrogen is further substituted with a methyl group .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

One primary application of related compounds involves the synthesis of biologically significant heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines, via metal-free oxidative N-N bond formation, showcasing a novel strategy for constructing complex skeletons through direct oxidative processes (Zisheng Zheng et al., 2014). Similarly, the conversion of 2-chloroallylamines into heterocyclic compounds like 2-methylindoles and related structures illustrates the versatility of such frameworks in generating a wide range of heterocyclic compounds (Brian G. Mcdonald & G. Proctor, 1975).

Dyes and Pigments

Compounds with the oxazolo[4,5-b]pyridine structure have been utilized in the development of dyes and pigments, particularly for polyamide and acrylic fibers, indicating their value in material science and industrial applications (E. Barni et al., 1985). This application underscores the potential for related compounds to contribute to the field of materials chemistry.

Medicinal Chemistry

The structural motif of oxazolo[4,5-b]pyridine is also present in molecules studied for their medicinal properties. For instance, the development of new anticancer and antidiabetic spirothiazolidines analogs showcases the therapeutic potential of heterocyclic compounds, suggesting that similar structures could be relevant in drug discovery (E. M. Flefel et al., 2019).

Electroluminescent Materials

The synthesis and characterization of indazole, pyrazole, and triazole/triphenylamine-based compounds, which exhibit high photoluminescence quantum yields and have been applied in organic light-emitting diodes (OLEDs), highlight the potential of such heterocyclic frameworks in the development of electroluminescent materials (Mi-Kyoung Jin et al., 2020). This suggests a possible application area for compounds with similar structures in advanced electronic and photonic technologies.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various cellular targets, such as collagen prolyl 4-hydroxylases .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of collagen prolyl 4-hydroxylases .

Biochemical Pathways

Similar compounds have been found to affect the collagen synthesis pathway by inhibiting collagen prolyl 4-hydroxylases .

Result of Action

Similar compounds have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Eigenschaften

IUPAC Name |

N-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-14-10-6-4-9(5-7-10)13-16-12-11(17-13)3-2-8-15-12/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNABINKRGOMAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid](/img/structure/B2822751.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2822754.png)

![Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B2822755.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822756.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822757.png)

![4-(Dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazine-2-carboxylic acid](/img/structure/B2822759.png)

![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822760.png)

![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)